7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Description
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine is a heterocyclic compound characterized by a tricyclic core structure, combining pyrrole and quinazoline moieties with two amine groups at positions 1 and 3. It has emerged as a novel scaffold in medicinal chemistry due to its unique binding properties and adaptability for structural modifications.
Properties
IUPAC Name |
7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-9-8-5-3-4-13-6(5)1-2-7(8)14-10(12)15-9/h1-4,13H,(H4,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQWKZUAOLLUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NC=C3)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C3=C1NC=C3)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Starting Material : 5-Aminoindole hydrochloride (acid addition salt).
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Reagent : Sodium dicyanamide (Na(CN)₂) or potassium dicyanamide.
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Solvent : Aliphatic alcohol (e.g., ethanol, methanol, isopropanol).
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Conditions :
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Temperature: 185–215°C (optimal at 200°C).
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Molar Ratio: >2:1 (dicyanamide to 5-aminoindole), with 2.5:1 preferred.
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Duration: 2–4 hours under reflux.
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Key Observations
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Mechanism : The dicyanamide acts as a cyanating agent, facilitating cyclization to form the quinazoline core.
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Byproducts : Trace amounts of unreacted 5-aminoindole and polymeric side products, removable via recrystallization or column chromatography.
Table 1: Optimization of Cyclization Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 185–215 | 200 | Maximizes |
| Molar Ratio (Na(CN)₂:Substrate) | 2:1–3:1 | 2.5:1 | Reduces byproducts |
| Solvent | Ethanol, Methanol, Isopropanol | Ethanol | Improves solubility |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Recent advancements have explored microwave irradiation to accelerate the cyclization step. While not explicitly detailed in the cited patents, analogous protocols for related quinazolines suggest:
Solid-Phase Synthesis
Pilot studies have investigated solid-phase approaches using resin-bound intermediates. For example:
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Resin : Wang resin functionalized with 5-nitroindole.
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Steps : Reduction of nitro group, cyanamide coupling, and acid-mediated cleavage.
Large-Scale Production and Purification
Solvent Selection
Recrystallization
Column Chromatography
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Stationary Phase : Silica gel (230–400 mesh).
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Eluent : Chloroform/methanol (95:5 v/v).
Characterization and Quality Control
Spectroscopic Analysis
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1H NMR (300 MHz, CDCl₃): Key peaks include δ 7.72 (d, J = 7.3 Hz, 1H), 6.45 (d, J = 7.4 Hz, 1H), and 5.66 (s, 2H).
Table 2: Spectral Data for this compound
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 5.66 (s, 2H) | NH₂ groups |
| IR | 1585 cm⁻¹ | Quinazoline C=N stretch |
| MS | m/z 213 (M⁺) | Molecular ion |
Purity Assessment
Challenges and Mitigation Strategies
Byproduct Formation
Solubility Limitations
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Issue : Poor solubility in polar solvents.
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Solution : Acetylation of amine groups improves solubility for subsequent reactions.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthesis Routes
| Method | Yield (%) | Duration | Scalability | Cost |
|---|---|---|---|---|
| Conventional Cyclization | 75 | 3 hr | High | Low |
| Microwave-Assisted | 75 | 0.5 hr | Moderate | Medium |
| Solid-Phase | 60 | 6 hr | Low | High |
Chemical Reactions Analysis
Types of Reactions: 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could produce substituted analogs.
Scientific Research Applications
7H-pyrrolo[3,2-f]quinazoline-1,3-diamine has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a tool for probing biological pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has applications in industry, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on the molecular targets and pathways involved are essential for understanding its full range of effects.
Comparison with Similar Compounds
The compound’s versatility is highlighted through comparisons with classical DHFR inhibitors, structurally analogous heterocycles, and derivatives with varying substituents.
Structural and Functional Comparison with Classical DHFR Inhibitors
Key Findings :
- The tricyclic core of this compound occupies a distinct chemical space compared to classical pteridine or pyrimidine-based inhibitors, enabling novel interactions with DHFR’s active site .
- While methotrexate and trimethoprim exhibit higher potency and selectivity, the pyrroloquinazoline scaffold provides a foundation for optimizing selectivity through substituent engineering .
Comparison with Structural Derivatives
Antibacterial Derivatives
Key Findings :
- Substituents at the 7-position significantly enhance antibacterial activity. Compound 18e achieves MIC values comparable to clinical antibiotics (e.g., ciprofloxacin) while maintaining low cytotoxicity .
- AMPQD (7-[(4-aminophenyl)methyl] derivative) acts as a slow-onset tight-binding inhibitor of E. coli DHFR, demonstrating the scaffold’s adaptability across bacterial targets .
Anticancer Derivatives
Key Findings :
- Acylation improves cell permeability and target engagement, resulting in nanomolar-level antitumor activity .
Comparison with Non-DHFR Targets
| Compound Name | Target | Activity (IC₅₀/Ki) | Application | Reference |
|---|---|---|---|---|
| SCH 79797 | PAR1 | 70 nM | Thrombin inhibition, anti-inflammatory | |
| Classical PAR1 antagonists | PAR1 | 1–10 nM | Thrombosis prevention |
Key Findings :
- SCH 79797 demonstrates that this compound derivatives can be repurposed for non-DHFR targets, though with slightly lower potency than peptide-based PAR1 antagonists .
Q & A
Q. How should conflicting spectral data from different labs be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
